1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea
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Description
1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea, also known as MPOTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPOTU is a urea derivative that has shown promising results in various studies as an inhibitor of certain enzymes and as a potential drug candidate.
Scientific Research Applications
Cancer Treatment and Therapeutic Applications
A study on a phenoxypyrimidine urea derivative, specifically 1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxyphenoxy)-2-((4-morpholinophenyl)amino)pyrimidin-5-yl)urea (AKF-D52), demonstrated its potential as a therapeutic agent for lung cancer. AKF-D52 was found to induce apoptosis in non-small cell lung cancer cells through both caspase-dependent and -independent pathways, mitochondrial-dependent signaling, and cytoprotective autophagy. It also showed efficacy in suppressing tumor growth in a xenograft mouse model, highlighting its potential as a novel therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Chemical Synthesis and Drug Development
Research on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis indicates its potential utility in pharmacokinetics studies. This work underlines the importance of chemical modifications in drug development and the role of analytical standards in ensuring accurate measurement of drug absorption and distribution (D. Liang et al., 2020).
Environmental Science
A study on the degradation of imazosulfuron, a sulfonylurea herbicide, in soil explored its environmental fate, revealing significant degradation pathways both under aerobic and anaerobic conditions. This research is crucial for understanding the environmental impact of chemical compounds and their breakdown products, informing safer agricultural practices and environmental protection strategies (P. Morrica et al., 2001).
Advanced Materials and Chemical Engineering
Investigations into the complexation-induced unfolding of heterocyclic ureas have implications for materials science, particularly in the design of self-assembling materials. The study of heterocyclic ureas' conformational changes and their ability to form multiply hydrogen-bonded complexes can inform the development of novel materials with tailored properties (P. Corbin et al., 2001).
properties
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-5-3-4-6-11(9)17-12(18)16-10-7-14-13(19-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNXTWXKBVMWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea |
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